molecular formula C10H12ClN B2480799 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline CAS No. 764667-24-5

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B2480799
CAS No.: 764667-24-5
M. Wt: 181.66
InChI Key: DGRWNVQDLPBFTD-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline is a useful research compound. Its molecular formula is C10H12ClN and its molecular weight is 181.66. The purity is usually 95%.
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Scientific Research Applications

1. X-ray Mapping and Structural Analysis

The compound has been studied using single-crystal X-ray diffraction, revealing details about its structure and contributing to the broader field of heterocyclic design (Albov, Rybakov, Babaev, & Aslanov, 2004).

2. Synthesis and Derivative Formation

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline reacts with arylamines to form derivatives, which are important for further chemical transformations (Gavrilov & Konshin, 1988).

3. Synthesis and Pharmacological Activity

Derivatives of this compound, such as isopropylamides, have been synthesized and demonstrated to have anti-inflammatory and analgesic activities (Smirnova, Gavrilov, Drovosekova, Nazmetdinov, Kolla, & Kon’shin, 1997).

4. Chemical Transformations

The compound undergoes various chemical transformations, contributing to the synthesis of new tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines, which are important in organic chemistry and pharmaceutical research (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).

5. Stereochemistry Studies

Investigations into the stereochemistry of nitrogen heterocycles have included the synthesis and analysis of derivatives of this compound, providing insights into the behavior of these compounds under various conditions (Litvinenko & Voronenko, 1984).

6. Mass Spectral Analysis

The mass spectra of tetrahydroquinolines, including derivatives of the compound , have been recorded, aiding in the understanding of their fragmentation mechanisms, which is crucial in fields like analytical chemistry (Draper & Maclean, 1968).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P337, P362+P364, P405, P501 .

Properties

IUPAC Name

2-chloro-4-methyl-5,6,7,8-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRWNVQDLPBFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1CCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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